REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH2:4][C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([O:16][CH3:17])[C:13]=1[O:14][CH3:15])[C:8]([OH:10])=[O:9].[CH3:18][Si](C=[N+]=[N-])(C)C>CO>[CH3:18][O:9][C:8](=[O:10])[C:7]1[CH:11]=[C:12]([O:16][CH3:17])[C:13]([O:14][CH3:15])=[C:5]([CH2:4][CH2:3][CH2:2][OH:1])[CH:6]=1
|
Name
|
|
Quantity
|
3.53 g
|
Type
|
reactant
|
Smiles
|
OCCCC=1C=C(C(=O)O)C=C(C1OC)OC
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Name
|
|
Quantity
|
37 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
Name
|
|
Quantity
|
37 mL
|
Type
|
solvent
|
Smiles
|
CO
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Type
|
CUSTOM
|
Details
|
After stirring for 10 min the reaction mixture
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
CUSTOM
|
Details
|
over the course of 5 min
|
Duration
|
5 min
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography on silica gel using 67% EtOAc in hexanes as an eluent
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=C(C(=C1)OC)OC)CCCO)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.76 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |